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Compound of Interest

Compound Name: Bis(1,5-cyclooctadiene)nickel(0)

Cat. No.: B103923 Get Quote

Introduction

Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a versatile and widely used precursor for the

in-situ generation of catalytically active Ni(0) species.[1] In the realm of stereoselective

synthesis, Ni(COD)₂-based catalyst systems, in conjunction with chiral ligands, have emerged

as powerful tools for the construction of chiral molecules with high levels of enantioselectivity

and diastereoselectivity.[2][3] These systems are particularly attractive due to nickel's lower

cost and unique reactivity compared to precious metals like palladium and rhodium.[2] This

document provides an overview of key applications and detailed protocols for researchers,

scientists, and professionals in drug development.

Key Applications

Ni(COD)₂ catalyst systems have been successfully applied to a broad spectrum of

stereoselective transformations, including:

Asymmetric Cross-Coupling Reactions: The formation of C-C bonds with high stereocontrol

is a cornerstone of modern organic synthesis. Ni(COD)₂-based catalysts have been

instrumental in the development of stereospecific Suzuki-Miyaura, Kumada, and Negishi

couplings of benzylic ethers, esters, and carbamates.[4][5][6] These reactions are crucial for

the synthesis of enantioenriched diarylalkanes and other chiral scaffolds.[4]

Enantioselective Hydrocyanation: The addition of hydrogen cyanide across a double bond is

a powerful method for introducing a nitrile group, a versatile synthetic handle. Ni(COD)₂ in
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combination with chiral phosphine-phosphite or diphosphinite ligands catalyzes the

asymmetric hydrocyanation of vinylarenes and dienes, providing access to valuable chiral

nitriles with excellent enantioselectivity.[7][8][9]

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their

corresponding chiral alkanes, alcohols, and amines is a fundamental transformation.

Ni(COD)₂-based systems, when paired with chiral ligands, offer an economical and effective

alternative to traditional precious metal catalysts for asymmetric hydrogenation.[2][10]

Enantioselective Cycloadditions and Cyclizations: The construction of cyclic and heterocyclic

frameworks with defined stereochemistry is of paramount importance in medicinal chemistry.

Ni(COD)₂-catalyzed asymmetric cycloadditions and cyclizations enable the synthesis of

complex molecular architectures from simple starting materials.[11][12]

Asymmetric C-H Functionalization: The direct functionalization of C-H bonds is a highly

atom-economical strategy. Chiral Ni(COD)₂ systems have been developed for the

enantioselective intramolecular C-H alkylation, providing a novel route to chiral heterocycles.

[13]

Reductive Couplings: Nickel-catalyzed reductive couplings of imines and unactivated

alkenes, using Ni(COD)₂ as a precatalyst and a chiral spiro phosphoramidite ligand, allow for

the diastereoselective and enantioselective synthesis of cyclic amines.[14]

Data Presentation: Performance of Ni(COD)₂
Catalyst Systems in Stereoselective Reactions
The following table summarizes the performance of various Ni(COD)₂-based catalyst systems

in a range of stereoselective transformations.
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Experimental Protocols
Protocol 1: General Procedure for Enantioselective
Nickel-Catalyzed Hydrocyanation of Vinylarenes
This protocol is adapted from the work of Breher and colleagues.[8]

Materials:

Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

Chiral phosphine-phosphite ligand (e.g., TADDOL-derived)

Vinylarene substrate

Hydrogen Cyanide (HCN) or Trimethylsilyl Cyanide (TMSCN) with a proton source (e.g.,

MeOH)

Anhydrous and degassed solvent (e.g., Toluene or THF)

Schlenk flask and standard Schlenk line techniques

Procedure:
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Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a Schlenk flask is

charged with Ni(COD)₂ (0.0125 mmol, 5 mol%) and the chiral phosphine-phosphite ligand

(0.0125 mmol, 5 mol%). Anhydrous, degassed toluene (0.25 mL) is added, and the mixture

is stirred at room temperature for 5 minutes. The solvent is then removed under vacuum to

yield the air-sensitive catalytically active complex.

Reaction Setup: To the flask containing the pre-formed catalyst, add anhydrous, degassed

THF (2.0 mL) followed by the vinylarene substrate (0.25 mmol, 1.0 equiv.).

Addition of Cyanide Source: A solution of hydrogen cyanide (0.375 mmol, 1.5 equiv.) in THF

is added slowly to the reaction mixture at room temperature. Alternatively, a solution of

TMSCN (1.5 equiv.) in a mixture of THF and MeOH can be used.[8]

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical

technique, such as GC-FID or TLC.

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the

solvent is removed under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford the desired chiral nitrile.

Characterization: The yield and enantiomeric excess of the product are determined by

standard analytical methods (e.g., NMR spectroscopy and chiral HPLC or GC).

Protocol 2: General Procedure for Diastereoselective
and Enantioselective Nickel-Catalyzed Reductive
Coupling of Imines and Unactivated Alkenes
This protocol is based on the methodology developed by the Zhang group.[14]

Materials:

Ni(COD)₂

Chiral spiro phosphoramidite ligand (e.g., (R,R,R)-L6)

Imine substrate
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Sodium isopropoxide (iPrONa)

Anhydrous and degassed Toluene

Anhydrous Isopropanol (iPrOH)

Argon-filled glovebox

Oven-dried sealed tube

Procedure:

Reaction Setup in Glovebox: Inside an argon-filled glovebox, an oven-dried sealed tube

equipped with a stir bar is charged with Ni(COD)₂ (0.01 mmol, 10 mol%), the chiral spiro

phosphoramidite ligand (0.01 mmol, 10 mol%), the imine substrate (0.1 mmol, 1.0 equiv.),

and iPrONa (0.01 mmol, 10 mol%).

Solvent Addition: A mixture of anhydrous, degassed toluene (0.9 mL) and isopropanol (0.1

mL) is added to the tube.

Reaction Conditions: The tube is sealed and removed from the glovebox. The reaction

mixture is stirred at the optimized temperature (e.g., 20-60 °C) for the specified time.

Work-up: After cooling to room temperature, the solvent is removed under vacuum.

Purification and Analysis: The residue is purified by preparative thin-layer chromatography

(TLC) to yield the pure product. The diastereomeric ratio and enantiomeric excess are

determined by chiral HPLC analysis.
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Caption: General workflow for Ni(COD)₂-catalyzed stereoselective synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b103923?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified Catalytic Cycle for Asymmetric Cross-Coupling

Reactants & Products
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Forms ProductCatalyst Regeneration
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Click to download full resolution via product page

Caption: A simplified catalytic cycle for Ni-catalyzed cross-coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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